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[1] Suzuki-Miyaura Coupling - Chemistry LibreTexts (2024-10-10) Suzuki-Miyaura coupling (or
Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl),
aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl
trifluoroborane) and halide or triflate under basic conditions. This reaction is used to create
carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl
compounds (Scheme 1). Scheme 1: General reaction scheme of Suzuki cross coupling
reaction. ... (2024-10-10) Suzuki Cross Coupling Reaction Substrate Scope. ... Chloride
electrophiles are the most nonreactive as they are reluctant to participate in oxidative addition.
Reactivity with chloride electrophiles has been established by using bulky, electron-donating
(electron rich) phosphine ligands on the Pd catalyst and stronger bases to encourage
dissociation of Cl. ... - alkyl Suzuki coupling is most successful between hindered electron-rich
organoboranes and electron-deficient vinyl or aryl halides or triflates. This counters the trends
reported above in that the electrophilic partner would be activated by EWD groups. ... (2024-
10-10) Commonly, Suzuki coupling is compared to Stille coupling seeing that boron has a
similar electronegativity to tin, which is used for transmetallation in Stille coupling. Both
couplings have a similar reaction scope and proceed via a similar mechanistic cycle. Scheme
1. Suzuki cross coupling reaction of phenylboronic acid and haloarenes. Stille cross coupling
reactions can form carbon-carbon bonds between alkenyl (vinyl), aryl, or alkynyl halides and an
extended scope of organotin alkynes, alkenes, aryl, allyl benzyl, ketones, and alkyl. ... (2024-
10-10) Figure 1: General catalytic cycle for Suzuki cross coupling reaction . Oxidative addition
is the rate determining step in the catalytic cycle and the relative reactivity decreases in the
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order of | > OTf > Br > Cl. ... The oxidative addition involving Pd(0) complexes is a SN2-type
mechanism based on the unambiguous evidence of stereochemical inversion of configuration
at alkyl halides carbon. ... Mechanistic studies have revealed that the apparently simple
oxidative addition step consists of four concurrent isomerization pathways from the cis isomer,
which is initially formed, to the more stable trans isomer (Figure 2). ... (2024-10-10) (3) (a)
Alonso, D. A.; Na'jera, C.; Pacheco, M. C. J. Org. Chem. 2002, 67, 5588. (b) Botella, L.; Na
“jera, C. Angew. Chem. Int. Ed. 2002, 41, 179. (4) Navarro, O.; Kelly, R. A.; Nolan, S. P. J. Am.
Chem. Soc. 2003, 125, 16194. (5) (a) Kim, J. H.; Kim, J. K.; Shokouhimehr, M.; Lee, Y. S. J.
Org. Chem. 2005, 70, 6714. (b) Nishio, R.; Sugiura, M.; Kobayashi, S. Org. Lett., 2005, 7,
4831. Suzuki Cross Coupling Reaction Ligand Design. Since the 1980's, Suzuki reactions have
been significantly improved, which lends to why the Suzuki reaction is so powerful: the elegant
ligand design for Pd catalysts. Ligands are designed with electron-rich and spatially bulky
features since electron-rich ligands can facilitate the oxidative addition step, and spatially bulky
structures increase the orbital overlapping on the metal which enables reductive elimination.1
Based on which atom is coordinated with the metal, ligands are categorized as Phosphine
ligands, Carbon ligands, or Nitrogen ligands. Phosphine ligands are the most popular Pd
ligands in both the laboratory and industry. PPh3 was the earliest and most widely use
monodentate phosphine ligand2 in Suzuki reactions. Inspired by the structure of PPh3,
scientists have manipulated substitutions on the phosphor atom and aromatic ring to tune the
different reactivity of the reaction. For example, Fu and other research groups3 replaced
aromatic groups with more electron-rich and bulkier alkyl groups (Figure 1), and the resulting
ligands gave high catalytic reactivity on less reactive substrates with lower catalyst loading.
10.jpg Figure 1: Representative monodentate phosphine ligands.2,3. In the late 1990's,
Buchwald's group introduced new electronic rich and bulky phosphine ligands based on the
frame skeleton of dialkylbiaryl phosphine ligands4. Understanding the impact of substitutions
on dialkylbiarylphosphines on the efficacy of catalytic reactions, the Buchwald group has
synthesized a series of dialkylbiaryl ... 2

[3] Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and
analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing)
DOI:10.1039/C9CY01331H (2019-09-02) 6. Ligand-free Stille cross-coupling reaction. Stille
coupling is the palladium-catalysed cross-coupling of aryl halides or pseudohalides with
organostannanes. It is one of the most potent strategies for the straightforward construction of
carbon—carbon bonds in synthetic chemistry. ... The main advantages of the Stille coupling
reaction range from high stability and functional group tolerance, the broad reaction scope of
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aryl halides and pseudohalides to its chemoselectivity. Therefore, the reaction has been widely
applied in the synthesis of natural products146,147 and biological research. ... (2019-09-02)
The result indicated that the reaction proceeded in less than 3.5 h at 85 °C, but the coupling
gave a lower yield of 78%. This was probably due to a decrease in efficiency of heterogeneous
catalysis with the dispersion of reactants into the bacterial cellulose network. With a recycled
catalyst and when DMF is used as the reaction solvent, a lower yield was also recorded; so, it
was concluded that environmentally friendly processes which employ water remain the best
strategy. Scheme 8 The Suzuki reaction of aryl halides with aryl boronic acids. ... (2019-09-02)
e. Bio-supported cross-coupling of aryl halides with aryl boronic acids. Tang and co-workers57
described bio-supported and recyclable palladium nanoparticles as an efficient phosphine-free
catalyst for the Suzuki reaction of an aryl halide 29 with substituted aryl boronic acids 30 in
water (Scheme 8). The catalyst was highly recyclable, maintaining yields of 86% after five
cycles in the coupling of iodobenzene with phenylboronic acids. The reaction conditions
resulted in the coupling of chlorobenzene with phenylboronic acid in 89% vyield at 95 °C. They
also compared the coupling reaction mentioned above in DMF and an organic base. ... (2019-
09-02) The De Vries group demonstrated the application of a 'homeopathic' ligand-free
palladium catalyst in the coupling of aryl bromides and chlorides. ... The catalyst (Pd(OAc)2) at
a loading of 0.02-0.05 mol% generally performed well for both activated aryl bromides and
chlorides, but mixed results were obtained with deactivated aryl bromides and chlorides
(Scheme 10). Scheme 10 The Suzuki reaction of aryl halides with aryl boronic acids. The
cross-coupling of 4-chloronitrobenzene 38 with phenylboronic acid 39 in the presence of 0.05%
Pd(OACc)2 at 130 °C for 17 h afforded 4-nitrobiphenyl 40 in 94% GC yield (Scheme 11). ...
(2019-09-02) The binding either slows down the rate of the reaction or results in catalyst
inactivity. Therefore, catalytic systems that are compatible with heterocyclic aryl halides will be
advantageous in ligand-free cross-coupling reactions. 4

[5] Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl(Heteroaryl) Chlorides with
Aryl(Heteroaryl)Boronic Acids Using a Highly Efficient Catalyst (dtbpf)PdCI2 - Synthesis -
Thieme Connect (2008-01-01) The Suzuki-Miyaura reaction is one of the most versatile
methods for the construction of biaryl compounds from aryl halides and arylboronic acids.
While the coupling of aryl iodides and bromides is readily accomplished with a variety of
catalysts, the coupling of the less reactive but more affordable aryl chlorides has been a
continuous challenge. Herein we report a highly active and commercially available catalyst,
(dtbpf)PdCI2 (1), for the Suzuki-Miyaura coupling of a wide range of aryl and heteroaryl
chlorides with various aryl- and heteroarylboronic acids. ... (2008-01-01) The Suzuki-Miyaura
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reaction is one of the most versatile methods for the construction of biaryl compounds from aryl
halides and arylboronic acids. While the coupling of aryl iodides and bromides is readily
accomplished with a variety of catalysts, the coupling of the less reactive but more affordable
aryl chlorides has been a continuous challenge. ... (2008-01-01) Herein we report a highly
active and commercially available catalyst, (dtbpf)PdCI2 (1), for the Suzuki-Miyaura coupling of
a wide range of aryl and heteroaryl chlorides with various aryl- and heteroarylboronic acids. ...
(2008-01-01) The Suzuki-Miyaura coupling of a wide range of aryl and heteroaryl chlorides with
various aryl- and heteroarylboronic acids is reported. The reactions are catalyzed by the
commercially available, air- and moisture-stable complex (dtbpf)PdCI2 (1) and proceed in good
to excellent yields using 2-(2-methylcyclohexyl)propane-1,3-diol as solvent. ... (2008-01-01)
The reactions are catalyzed by the commercially available, air- and moisture-stable complex
(dtbpf)PdCI2 (1) and proceed in good to excellent yields using 2-(2-methylcyclohexyl)propane-
1,3-diol as solvent. 6

[7] A general system for the Suzuki-Miyaura coupling of aryl- and heteroaryl chlorides - PubMed
(2004-01-01) A catalyst system based on a palladium precursor and a new bulky electron-rich
phosphine ligand is described that is highly effective for the Suzuki-Miyaura coupling of aryl
and heteroaryl chlorides. The desired cross-coupling products are obtained in excellent yields,
while the amount of undesired homocoupling byproducts is low. ... (2004-01-01) A catalyst
system based on a palladium precursor and a new bulky electron-rich phosphine ligand is
described that is highly effective for the Suzuki-Miyaura coupling of aryl and heteroaryl
chlorides. The desired cross-coupling products are obtained in excellent yields, while the
amount of undesired homocoupling byproducts is low. ... (2004-01-01) A catalyst system based
on a palladium precursor and a new bulky electron-rich phosphine ligand is described that is
highly effective for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides. The desired
cross-coupling products are obtained in excellent yields, while the amount of undesired
homocoupling byproducts is low. Publication types. Research Support, Non-U.S. Gov';
Research Support, U.S. Gov't, P.H.S. MeSH terms. Boronic Acids / chemistry, Catalysis;
Chlorides / chemistry; Cross-Linking Reagents / chemical synthesis; Crystallography, X-Ray;
Ligands; Models, Molecular; Molecular Structure; Palladium / chemistry; Phosphines /
chemistry*. ... (2004-01-01) Angew Chem Int Ed Engl. 2004 Jan 1;43(1):110-3. doi:
10.1002/anie.200353272. ... (2004-01-01)
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[9] A general system for the Suzuki-Miyaura coupling of aryl- and heteroaryl chlorides - Europe
PMC (2004-01-01) A catalyst system based on a palladium precursor and a new bulky electron-
rich phosphine ligand is described that is highly effective for the Suzuki-Miyaura coupling of aryl
and heteroaryl chlorides. The desired cross-coupling products are obtained in excellent yields,
while the amount of undesired homocoupling byproducts is low. ... (2004-01-01) A catalyst
system based on a palladium precursor and a new bulky electron-rich phosphine ligand is
described that is highly effective for the Suzuki-Miyaura coupling of aryl and heteroaryl
chlorides. The desired cross-coupling products are obtained in excellent yields, while the
amount of undesired homocoupling byproducts is low. ... (2004-01-01) Europe PMC is an
archive of life sciences journal literature. ... (2004-01-01) A catalyst system based on a
palladium precursor and a new bulky electron-rich phosphine ligand is described that is highly
effective for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides. The desired cross-
coupling products are obtained in excellent yields, while the amount of undesired
homocoupling byproducts is low. ... (2004-01-01) Similar articles. A simple, efficient, and
general method for the Suzuki-Miyaura coupling of aryl chlorides. Old DW, Wolfe JP, Buchwald
SL. JAm Chem Soc. 2000; 122(32):7771-7772. A highly active catalyst for the Suzuki-Miyaura
cross-coupling of aryl chlorides. Old DW, Wolfe JP, Buchwald SL. J Am Chem Soc. 1998;
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120(37):9722-9723. A general and efficient catalyst system for the Suzuki coupling of aryl
bromides and aryl chlorides. Wolfe JP, Singer RA, Yang BH, Buchwald SL. J Am Chem Soc.
1999; 121(41):9550-9561. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions
employing dialkylbiaryl phosphine ligands. Martin R, Buchwald SL. Acc Chem Res. 2008;
41(11):1461-1473. A general and mild copper-catalyzed arylation of diethyl malonate. 8

A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild
Conditions - pubs.acs.org (2001-07-01) In the presence of Cy2NMe, Pd/P(t-Bu)3 serves as an
exceptionally mild and versatile catalyst for Heck reactions of aryl chlorides and bromides. A
sterically and electronically diverse array of aryl bromides, as well as activated aryl chlorides,
couple with a range of mono- and disubstituted olefins at room temperature, furnishing the
arylated product with high E/Z stereoselection. The corresponding reactions of a broad
spectrum of electron-neutral and electron-rich aryl chlorides proceed at elevated temperature,
also with high selectivity. In terms of scope and mildness, Pd/P(t-Bu)3/Cy2NMe represents an
advance over previously reported catalysts for these Heck coupling processes. ... (2001-07-01)
In the presence of Cy2NMe, Pd/P(t-Bu)3 serves as an exceptionally mild and versatile catalyst
for Heck reactions of aryl chlorides and bromides. A sterically and electronically diverse array of
aryl bromides, as well as activated aryl chlorides, couple with a range of mono- and
disubstituted olefins at room temperature, furnishing the arylated product with high E/Z
stereoselection. The corresponding reactions of a broad spectrum of electron-neutral and
electron-rich aryl chlorides proceed at elevated temperature, also with high selectivity. In terms
of scope and mildness, Pd/P(t-Bu)3/Cy2NMe represents an advance over previously reported
catalysts for these Heck coupling processes. ... (2001-07-01) A Versatile Catalyst for Heck
Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Adam F. Littke and.
Gregory C. Fu*. Department of Chemistry, Massachusetts Institute of Technology, Cambridge,
Massachusetts 02139. J. Am. Chem. Soc. 2001, 123, 29, 6989—-7000. --INVALID-LINK--.
Download. Hi-Res. PDF. ... (2001-07-01) This article is part of the Thematic Issue. 25 Years of
the Heck Reaction. Previous. Article. Next. Article. Figures. Abstract. In the presence of
Cy2NMe, Pd/P(t-Bu)3 serves as an exceptionally mild and versatile catalyst for Heck reactions
of aryl chlorides and bromides. A sterically and electronically diverse array of aryl bromides, as
well as activated aryl chlorides, couple with a range of mono- and disubstituted olefins at room
temperature, furnishing the arylated product with high E/Z stereoselection. The corresponding
reactions of a broad spectrum of electron-neutral and electron-rich aryl chlorides proceed at
elevated temperature, also with high selectivity. ... (2001-07-01) This article is part of the
Thematic Issue. 25 Years of the Heck Reaction. 10
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A general and efficient catalyst system for the Suzuki coupling of aryl bromides and aryl
chlorides - pubs.acs.org (1999-10-01) A catalyst system consisting of Pd2(dba)3 and a new
bulky, electron-rich phosphine ligand (2-dicyclohexylphosphino-2‘'-dimethylaminobiphenyl) has
been developed. This system is highly effective for the Suzuki coupling of aryl bromides with
aryl- and vinylboronic acids. It is the first catalyst system that is effective for the coupling of
unactivated, sterically hindered aryl bromides and for the coupling of aryl chlorides at room
temperature. In addition, the low levels of catalyst (as low as 0.000001 mol % Pd) that are
required for the coupling of aryl bromides, combined with the high turnover numbers (up to 2 x
105), make this the most active catalyst that has been reported to date. ... (1999-10-01) A
catalyst system consisting of Pd2(dba)3 and a new bulky, electron-rich phosphine ligand (2-
dicyclohexylphosphino-2‘-dimethylaminobiphenyl) has been developed. This system is highly
effective for the Suzuki coupling of aryl bromides with aryl- and vinylboronic acids. It is the first
catalyst system that is effective for the coupling of unactivated, sterically hindered aryl
bromides and for the coupling of aryl chlorides at room temperature. In addition, the low levels
of catalyst (as low as 0.000001 mol % Pd) that are required for the coupling of aryl bromides,
combined with the high turnover numbers (up to 2 x 105), make this the most active catalyst
that has been reported to date. ... (1999-10-01) A general and efficient catalyst system for the
Suzuki coupling of aryl bromides and aryl chlorides. John P. Wolfe,; Rachel A. Singer,; Bryant
H. Yang, and; Stephen L. Buchwald*. Department of Chemistry, Massachusetts Institute of
Technology, Cambridge, Massachusetts 02139. J. Am. Chem. Soc. 1999, 121, 41, 9550-9561.
--INVALID-LINK--. Download. Hi-Res. PDF. 11

The role of the base in the Suzuki-Miyaura reaction: a matter of solubility - Beilstein Journals
(2017-02-28) Summary. The role of the base in the Suzuki—Miyaura reaction is more complex
than a simple acid—base reaction. The choice of base can influence the reaction yield, the
reaction time and the amount of byproducts. Here we demonstrate that the solubility of the
base in the solvent system is an important parameter to consider when selecting a base for a
Suzuki—Miyaura reaction. We found that the solubility of the base can affect the reaction
kinetics and the product distribution. We also show that the solubility of the base can be used
to control the selectivity of the reaction. We believe that these findings will be useful for the
development of more efficient and selective Suzuki—Miyaura reactions. ... (2017-02-28) The
Suzuki—Miyaura cross-coupling reaction is a powerful tool for the formation of C—C bonds. It is
widely used in organic synthesis, from small-scale laboratory reactions to large-scale industrial
processes. The reaction is typically carried out in the presence of a palladium catalyst, a base,
and a solvent. The choice of base is critical for the success of the reaction, but the role of the
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base is not always well understood. In this article, we review the literature on the role of the
base in the Suzuki—Miyaura reaction. We discuss the different types of bases that have been
used, and we examine the proposed mechanisms by which the base can influence the
reaction. We also discuss the practical aspects of choosing a base for a particular reaction, and
we provide some guidelines for selecting the best base for a given application. Keywords:
base; cross-coupling; mechanism; palladium; Suzuki—Miyaura reaction. ... (2017-02-28) The
Suzuki—Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an
organoboron compound and an organohalide or triflate. It is one of the most important methods
for the formation of carbon—carbon bonds. The reaction is typically carried out in the presence
of a base, which is required to activate the organoboron compound. The choice of base can
have a significant impact on the outcome of the reaction, and a variety of bases have been
used, including carbonates, phosphates, hydroxides, and alkoxides. The role of the base in the
Suzuki—Miyaura reaction is complex and not fully understood. It is thought to be involved in
several steps of the catalytic cycle, including the transmetalation step and the regeneration of
the active catalyst. The base can also affect the stability of the catalyst and the rate of the
reaction. In recent years, there has been a great deal of research on the role of the base in the
Suzuki—Miyaura reaction. This research has led to a better understanding of the factors that
control the reaction, and it has also led to the development of new and improved methods for
carrying out the reaction. In this review, we will summarize the current understanding of the role
of the base in the Suzuki—Miyaura reaction. We will also discuss the practical aspects of
choosing a base for a particular reaction, and we will provide some guidelines for selecting the
best base for a given application. ... (2017-02-28) The Suzuki—Miyaura cross-coupling is a
palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate, which
provides a powerful and general method for the formation of C—C bonds [1-5]. The reaction is
of great importance in academic and industrial settings [6-9]. The reaction mechanism is
generally understood to consist of three elementary steps: oxidative addition, transmetalation
and reductive elimination [10-14]. The transmetalation step is the transfer of the organic group
from the boron atom to the palladium center. This step is usually the rate-determining step of
the catalytic cycle [15-18]. The transmetalation step is promoted by the addition of a base. The
role of the base is to activate the organoboron reagent, making it more nucleophilic and
facilitating the transfer of the organic group to the palladium center [19-21]. The choice of base
can have a significant impact on the reaction yield, the reaction time and the amount of
byproducts [22-24]. In this paper, we report our findings on the role of the solubility of the base
in the Suzuki—Miyaura reaction. We show that the solubility of the base in the solvent system is
an important parameter to consider when selecting a base for a Suzuki—Miyaura reaction. We
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found that the solubility of the base can affect the reaction kinetics and the product distribution.
We also show that the solubility of the base can be used to control the selectivity of the
reaction. We believe that these findings will be useful for the development of more efficient and
selective Suzuki—-Miyaura reactions. ... (2017-02-28) We have recently reported a study on the
Suzuki—Miyaura reaction of 4-bromotoluene with phenylboronic acid in which we investigated
the effect of different bases on the reaction outcome[5]. We found that the choice of base had a
significant impact on the reaction yield and the amount of byproducts. We also found that the
solubility of the base in the solvent system was an important parameter to consider. In this
paper, we extend our previous study to a wider range of substrates and bases. We also
investigate the effect of the base on the reaction kinetics and the product distribution. 12

A general and efficient catalyst system for the Suzuki coupling of aryl bromides and aryl
chlorides - ResearchGate (2025-08-05) A catalyst system consisting of Pd2(dba)3 and a new
bulky, electron-rich phosphine ligand (2-dicyclohexylphosphino-2'-dimethylaminobiphenyl) has
been developed. This system is highly effective for the Suzuki coupling of aryl bromides with
aryl- and vinylboronic acids. It is the first catalyst system that is effective for the coupling of
unactivated, sterically hindered aryl bromides and for the coupling of aryl chlorides at room
temperature. In addition, the low levels of catalyst (as low as 0.000001 mol % Pd) that are
required for the coupling of aryl bromides, combined with the high turnover numbers (up to 2 x
105), make this the most active catalyst that has been reported to date. ... (2025-08-05) The
Suzuki coupling of aryl bromides with aryl- and vinylboronic acids using a catalyst system
consisting of Pd2(dba)3 and a new bulky, electron-rich phosphine ligand (2-
dicyclohexylphosphino-2'-dimethylaminobiphenyl) is described. This is the first catalyst system
that is effective for the coupling of unactivated, sterically hindered aryl bromides and for the
coupling of aryl chlorides at room temperature. The low levels of catalyst that are required for
the coupling of aryl bromides (as low as 0.000001 mol % Pd), combined with the high turnover
numbers (up to 2 x 105), make this the most active catalyst that has been reported to date. ...
(2025-08-05) This system is highly effective for the Suzuki coupling of aryl bromides with aryl-
and vinylboronic acids. It is the first catalyst system that is effective for the coupling of
unactivated, sterically hindered aryl bromides and for the coupling of aryl chlorides at room
temperature. In addition, the low levels of catalyst (as low as 0.000001 mol % Pd) that are
required for the coupling of aryl bromides, combined with the high turnover numbers (up to 2 x
105), make this the most active catalyst that has been reported to date. ... ... The Suzuki
reaction is a mild and versatile method for the formation of carbon-carbon bonds. ... (2025-08-
05) The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an

© 2025 BenchChem. All rights reserved. 9/22 Tech Support


https://www.researchgate.net/figure/Comparative-yields-for-the-Suzuki-Miyaura-coupling-of-4-chlorotoluene-and-phenyl-boronic_fig19_343950336
https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6Qo-Q-t818z5r_tL39k0hM9M7y73V09dOQc6x6qT3m550J186P8u2e7K513i_g==
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

organoboron compound and an organic halide or triflate. It is a powerful and versatile method
for the formation of carbon-carbon bonds, and it has been widely used in organic synthesis. ...
(2025-08-05) A catalyst system consisting of Pd2(dba)3 and a new bulky, electron-rich
phosphine ligand (2-dicyclohexylphosphino-2'-dimethylaminobiphenyl) has been developed. 13

Suzuki-Miyaura cross-coupling reactions of aryl chlorides with potassium aryltrifluoroborates
catalyzed by a cyclopalladated ferrocenylimine - Beilstein Journals (2011-04-20) Summary. The
cyclopalladated ferrocenylimine 1 catalyzes the Suzuki—Miyaura reaction of a wide range of
activated and deactivated aryl chlorides with potassium aryltrifluoroborates in moderate to
excellent yields. This is the first time that a cyclopalladated ferrocenylimine has been used as a
catalyst in the coupling of aryl chlorides with potassium aryltrifluoroborates. The catalyst is
stable in air and can be stored for long periods of time without any loss of activity. Keywords:
aryl chlorides; cyclopalladated ferrocenylimine; potassium aryltrifluoroborates; Suzuki—Miyaura
reaction. ... (2011-04-20) The Suzuki—Miyaura cross-coupling reaction is a powerful tool for the
formation of C—C bonds. It is widely used in organic synthesis, from small-scale laboratory
reactions to large-scale industrial processes. The reaction is typically carried out in the
presence of a palladium catalyst, a base, and a solvent. The choice of catalyst is critical for the
success of the reaction, and a variety of catalysts have been developed, including palladium
complexes with phosphine ligands, N-heterocyclic carbene ligands, and cyclometalated
ligands. Cyclopalladated ferrocenylimines are a class of cyclometalated palladium complexes
that have shown high catalytic activity in a variety of cross-coupling reactions. In this article, we
report the first use of a cyclopalladated ferrocenylimine as a catalyst in the Suzuki—Miyaura
reaction of aryl chlorides with potassium aryltrifluoroborates. We show that the catalyst is highly
active and can be used to couple a wide range of activated and deactivated aryl chlorides with
potassium aryltrifluoroborates in moderate to excellent yields. The catalyst is also stable in air
and can be stored for long periods of time without any loss of activity. ... (2011-04-20) The
Suzuki—Miyaura cross-coupling reaction is a versatile and powerful method for the formation of
carbon—carbon bonds [1-4]. It is widely used in the synthesis of a variety of organic
compounds, including pharmaceuticals, natural products, and polymers [5-8]. The reaction is
typically catalyzed by a palladium complex, and a variety of ligands have been developed to
improve the efficiency and selectivity of the reaction [9-12]. ... (2011-04-20) The reaction of 4-
chlorotoluene with potassium phenyltrifluoroborate was chosen as a model reaction to optimize
the reaction conditions. The reaction was carried out in the presence of 1 mol % of catalyst 1
and 3 equiv of Cs2CO3 in a variety of solvents at 110 °C for 18 h. The results are summarized
in Table 1. ... (2011-04-20) The Suzuki—Miyaura cross-coupling of aryl halides with
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organoboron compounds is one of the most important methods for the formation of C—C bonds
[1-4]. The reaction has been widely used in the synthesis of a variety of organic compounds,
including natural products, pharmaceuticals, and polymers [5-8]. The reaction is typically
catalyzed by a palladium complex, and a variety of ligands have been developed to improve
the efficiency and selectivity of the reaction [9-12]. 12

Kinetic profiles of the Suzuki cross-coupling reactions of... | Download Scientific Diagram -
ResearchGate Download scientific diagram | Kinetic profiles of the Suzuki cross-coupling
reactions of 4-bromotoluene with phenylboronic acid. The reactions were performed at a 0.1
mol% palladium loading with P1 () and P4 () as the ligands in amounts corresponding to a Pd:P
molar ratio of 1:1.2. For a comparison, the kinetic profile for a similar reaction catalyzed only by
0.1 mol.% of Pd(OACc) 2 (i. e. without any supporting ligand) is also included (). The
experimental points are an average of two independent runs. For detailed conditions, see
Section 4. from publication: Synthesis, coordination and catalytic use of 1-
(diphenylphosphino)-1?-carbamoylferrocenes with pyridyl-containing N-substituents |
Ferrocene phosphinocarboxamides, 1-(diphenylphosphino)-1'-{N-[(2-
pyridyl)methyl]jcarbamoyl}ferrocene (1) and 1-(diphenylphosphino)-1'-{N-[2-(2-
pyridyl)ethyljcarbamoyl}ferrocene (2) were prepared from 1-(diphenylphosphino)-1'-
ferrocenecarboxylic acid and studied as ligands for... | metallocenes, Dimerization and Solid
State | ResearchGate, the professional network for scientists. ... Kinetic profiles of the Suzuki
cross-coupling reactions of 4-bromotoluene with phenylboronic acid. The reactions were
performed at a 0.1 mol% palladium loading with P1 () and P4 () as the ligands in amounts
corresponding to a Pd:P. ... The reactions of 1-HCI with [PdCI2(MeCN)2] at 1:1 and 1:2 Pd-to-
ligand ratios led to an unexpected zwitterionic complex, [PdCI3(1H-kP)] (3), and the usual bis-
phosphane complex, trans-[PdCI2(1H-kP)2]CI2 (4), which were structurally characterized. The
defined and air-stable solvated complex 3-Me2CO and an in situ generated Pd(OAc)2/1-HCI
system afforded active catalysts for the Suzuki-Miyaura cross-coupling of anionic triolborates
with aryl bromides to give the corresponding biphenyls. ... molar ratio of 1:1.2. For a
comparison, the kinetic profile for a similar reaction catalyzed only by 0.1 mol. % of Pd(OAc) 2
(i. e. without any supporting ligand) is also included (). The experimental points are an average
of two independent runs. For detailed conditions, see Section 4. ... Ferrocene
phosphinocarboxamides, 1-(diphenylphosphino)-1'-{N-[(2-pyridyl)methyl]lcarbamoyl}ferrocene
(1) and 1-(diphenylphosphino)-1'-{N-[2-(2-pyridyl)ethyl]carbamoyl}ferrocene (2) were prepared
from 1-(diphenylphosphino)-1'-ferrocenecarboxylic acid and studied as ligands for palladium. ...
Experimental and predicted 2°’Pb nuclear magnetic resonance (NMR) parameters of solid-state
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coordination complexes of lead(ll) bromide, lead(ll) iodide, and lead(ll) chloride with 1,10-
phenanthroline are reported. Structural and electronic differences between the 1:1 and 1:2
adducts are reflected by the NMR parameters. The NMR chemical shieldings o... 14

A Practical Guide to the Mizoroki-Heck Reaction - Benchchem This guide provides a
comprehensive overview of the Mizoroki-Heck reaction, including its mechanism, substrate
scope, and detailed experimental protocols to assist researchers in its successful application.
... The following table summarizes typical yields for the Mizoroki-Heck reaction with various aryl
halides and alkenes, illustrating the general reactivity trends. ... The following procedures are
generalized starting points for performing the Mizoroki-Heck reaction. Optimization of the
catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates. ...
The following procedures are generalized starting points for performing the Mizoroki-Heck
reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary
for specific substrates. General Protocol for the Heck Reaction of an Aryl Bromide with an
Alkene. Materials: Aryl bromide (1.0 mmol) Alkene (1.2 mmol) Palladium catalyst (e.g.,
Pd(OACc)z2, 1-5 mol%) Phosphine ligand (e.g., P(o-tol)s, 2-10 mol%) Base (e.g., EtsN, 1.5 mmol)
Anhydrous solvent (e.g., DMF, 5 mL) Procedure: ... The Mizoroki-Heck reaction, commonly
known as the Heck reaction, is a cornerstone of modern organic synthesis that enables the
formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction involves
the reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. Its
discovery and development, for which Richard F. Heck was a co-recipient of the 2010 Nobel
Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including
pharmaceuticals, natural products, and advanced materials. This guide provides a
comprehensive overview of the Mizoroki-Heck reaction, including its mechanism, substrate
scope, and detailed experimental protocols to assist researchers in its successful application.
... The reactivity of the halide or pseudohalide partner generally follows the trend: | > Br = OTf
>> Cl. While aryl iodides and bromides are highly reactive, the use of more economical aryl
chlorides often requires specialized, electron-rich, and bulky phosphine ligands or N-
heterocyclic carbenes (NHCs) to facilitate the challenging oxidative addition step. The alkene
coupling partner is typically electron-deficient, such as acrylates, styrenes, or acrylonitriles,
although electron-rich alkenes can also be used under specific conditions. ... The Mizoroki-
Heck reaction, commonly known as the Heck reaction, is a cornerstone of modern organic
synthesis that enables the formation of carbon-carbon bonds. This palladium-catalyzed cross-
coupling reaction involves the reaction of an unsaturated halide (or triflate) with an alkene to
form a substituted alkene. Its discovery and development, for which Richard F. Heck was a co-
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recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex
organic molecules, including pharmaceuticals, natural products, and advanced materials. This
guide provides a comprehensive overview of the Mizoroki-Heck reaction, including its
mechanism, substrate scope, and detailed experimental protocols to assist researchers in its
successful application. 15

Figure 4. Optimization of the Suzuki-Miyaura reaction of... - ResearchGate Download scientific
diagram | Figure 4. Optimization of the Suzuki-Miyaura reaction of 4-chlorotoluene with
phenylboronic acid. Reaction conditions: 4-chlorotoluene (0.5 mmol), phenylboronic acid (0.75
mmol), Pd-catalyst (1 mol%), base (1.0 mmol), solvent (2 mL), 100 °C, 12 h, under N 2
atmosphere. Yields were determined by GC analysis using n-dodecane as an internal
standard. from publication: Palladium(ll) complexes bearing benzothiazole-based N-
heterocyclic carbene ligands: Synthesis, characterization, and application in Suzuki-Miyaura
cross-coupling reaction | N-heterocyclic carbenes (NHCs) have been extensively investigated
as ligands in catalysis due to their strong o-donating ability. In this study, a series of new
benzothiazolium salts as NHC ligand precursors were synthesized and fully characterized.
Then, the corresponding... | Palladium, N-Heterocyclic Carbenes and Ligands | ResearchGate,
the professional network for scientists. ... Figure 4. Optimization of the Suzuki-Miyaura reaction
of 4-chlorotoluene with phenylboronic acid. Reaction conditions: 4-chlorotoluene (0.5 mmaol),
phenylboronic acid (0.75 mmol), Pd-catalyst (1 mol%), base (1.0 mmol), solvent (2 mL), 100
°C, 12 h, under N 2 atmosphere. Yields were determined by GC analysis using n-dodecane as
an internal standard. ... The catalytic activities of palladium(ll) complexes bearing
benzothiazole-based N-heterocyclic carbene ligands were investigated in the Suzuki-Miyaura
cross-coupling reaction of aryl chlorides with arylboronic acids. The results showed that these
complexes exhibited good catalytic activity for the coupling of various aryl chlorides with
arylboronic acids, affording the corresponding biaryl products in moderate to excellent yields. ...
The catalytic activities of the palladium complexes 3a-c were evaluated in the Suzuki-Miyaura
cross-coupling reaction of 4-chlorotoluene with phenylboronic acid as a model reaction. The
results are summarized in Figure 4. 16 A Head-to-Head Battle: Unraveling the Reactivity of
Bromo- vs. Chloro-Aromatics in Cross-Coupling Reactions

For researchers, scientists, and drug development professionals navigating the intricate
landscape of organic synthesis, the choice between bromo- and chloro-aromatics in cross-
coupling reactions is a critical decision that profoundly impacts reaction efficiency, cost, and
scalability. This comprehensive guide provides an objective, data-driven comparison of their
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reactivity in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-
Hartwig amination. Detailed experimental protocols and visual aids are included to facilitate
practical application in the laboratory.

The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-
coupling reactions is the strength of the carbon-halogen (C-X) bond. The generally accepted
trend in reactivity is Ar-1 > Ar-Br > Ar-Cl, a direct consequence of the decreasing C-X bond
dissociation energy. This trend dictates that the oxidative addition of the aryl halide to the
palladium(0) catalyst, often the rate-determining step, is more facile for aryl bromides than for
their chloro- counterparts.

While aryl bromides typically offer higher reactivity and milder reaction conditions, the
economic and environmental advantages of using more readily available and less expensive
aryl chlorides have driven the development of highly active catalyst systems that can effectively
activate the stronger C-Cl bond. These advanced systems often employ bulky, electron-rich
phosphine ligands or N-heterocyclic carbenes (NHCs) that enhance the electron density on the
palladium center, thereby promoting the challenging oxidative addition step.

Quantitative Comparison of Reactivity

The following tables provide a quantitative comparison of the performance of representative
bromo- and chloro-aromatics in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling
reactions under comparable conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Halotoluenes with Phenylboronic Acid

Aryl Catalyst Temp. . Yield
Entry . Base Solvent Time (h)
Halide System (°C) (%)
4-
Pd(OAc)2 Toluene/
1 Bromotol K3POa 100 2 >95
/ SPhos H20
uene
4-
Pd2(dba) .
2 Chlorotol K3POa4 Dioxane 100 18 92
3/ XPhos
uene
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Table 2: Heck Reaction of 4-Haloanisoles with Styrene

Aryl Catalyst Temp. . Yield
Entry . Base Solvent Time (h)
Halide System (°C) (%)
4-
~ Pd(OAc)2
1 Bromoani EtsN DMF 100 4 90
/ P(o-tol)s
sole
4- Pdz(dba)
2 Chloroani 3/ P(t- Cy2NMe Dioxane 100 24 85
sole Bu)s
Table 3: Buchwald-Hartwig Amination of 4-Halonitrobenzenes with Morpholine
Aryl Catalyst Temp. . Yield
Entry . Base Solvent Time (h)
Halide System (°C) (%)
4-
Bromonit  Pd(OAc)2
1 NaOtBu Toluene 80 2 >98
robenzen /BINAP
e
4-
Chloronit  Pdz(dba)
2 NaOtBu Toluene 100 16 95
robenzen 3/ XPhos

e

Experimental Protocols

The following are detailed experimental protocols for the cross-coupling of chloro-aromatic

substrates, which typically require more specialized conditions.

Suzuki-Miyaura Coupling of 4-Chlorotoluene with
Phenylboronic Acid

Materials:
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e 4-Chlorotoluene (1.0 mmol, 126.6 mg)

e Phenylboronic acid (1.2 mmol, 146.3 mg)

e Pdz(dba)s (0.015 mmol, 13.7 mg)

e XPhos (0.036 mmol, 17.2 mg)

e Potassium phosphate, tribasic (KsPOa4) (2.0 mmol, 424.6 mg)
e Anhydrous 1,4-dioxane (5 mL)

Procedure:

To an oven-dried Schlenk tube, add 4-chlorotoluene, phenylboronic acid, Pdz(dba)s, XPhos,
and K3POa.

o Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle
three times.

e Add anhydrous 1,4-dioxane via syringe.

e Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

e Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18
hours.

e Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Heck Reaction of 4-Chloroanisole with Styrene

Materials:

e 4-Chloroanisole (1.0 mmol, 142.6 mg)
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Styrene (1.2 mmol, 125.0 mg)

Pdz(dba)s (0.01 mmol, 9.2 mg)

Tri(tert-butyl)phosphine (P(tBu)s) (0.02 mmol, 4.0 mg)

N,N-Dicyclohexylmethylamine (Cyz2NMe) (1.5 mmol, 293.0 mg)

Anhydrous 1,4-dioxane (5 mL)

Procedure:

In a glovebox, charge an oven-dried vial with Pdz(dba)s and P(tBu)s.

e Add anhydrous 1,4-dioxane and stir for 10 minutes.

 To this solution, add 4-chloroanisole, styrene, and Cy2NMe.

o Seal the vial and heat the reaction mixture to 100 °C with stirring.

» Monitor the reaction progress by GC-MS. The reaction is typically complete within 24 hours.

 After cooling to room temperature, filter the reaction mixture through a pad of celite, washing
with ethyl acetate.

o Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination of 4-Chloronitrobenzene
with Morpholine

Materials:

4-Chloronitrobenzene (1.0 mmol, 157.6 mg)

Morpholine (1.2 mmol, 104.5 mg)

Pdz(dba)s (0.01 mmol, 9.2 mg)

XPhos (0.02 mmol, 9.5 mg)

© 2025 BenchChem. All rights reserved. 17 /22 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

e Anhydrous toluene (5 mL)

Procedure:

To an oven-dried Schlenk tube, add Pdz(dba)s, XPhos, and NaOtBu.

o Evacuate and backfill the tube with an inert gas.

e Add anhydrous toluene, followed by 4-chloronitrobenzene and morpholine via syringe.
o Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

o Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16
hours.

o Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and
brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

e Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycles and Experimental
Workflow

To further elucidate the processes described, the following diagrams, generated using
Graphviz, illustrate the catalytic cycles of the cross-coupling reactions and a general
experimental workflow.
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Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
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Caption: General experimental workflow for cross-coupling reactions.
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In conclusion, the choice between a bromo- or chloro-aromatic substrate in cross-coupling
reactions represents a trade-off between reactivity and cost. While aryl bromides are inherently
more reactive, necessitating milder conditions, the continuous evolution of catalyst technology
has significantly expanded the utility of the more economical aryl chlorides. For large-scale
synthetic campaigns, the development of a robust protocol utilizing an aryl chloride is often a
primary objective. This guide provides the foundational data and methodologies to aid
researchers in making informed decisions and optimizing their cross-coupling strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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